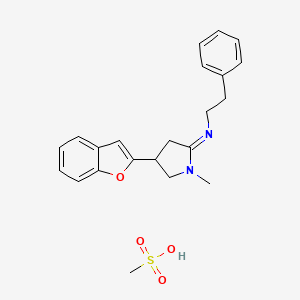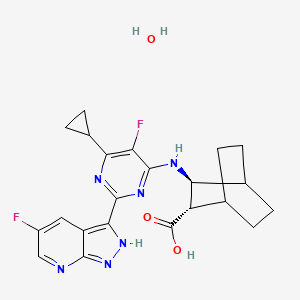
Onradivir monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Onradivir monohydrate is a potent antiviral compound primarily used for treating influenza virus infections. It is known for its efficacy against various strains of the influenza virus, including H1N1 and H3N2 . The compound is a small molecule drug with the molecular formula C22H24F2N6O3 and a molecular weight of 458.46 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Onradivir monohydrate involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically involves the use of pyrimidine derivatives and various reagents to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include the preparation of intermediates, purification, and crystallization to obtain the monohydrate form .
Análisis De Reacciones Químicas
Types of Reactions
Onradivir monohydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Substitution reactions are common, where specific atoms or groups within the molecule are replaced with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs .
Aplicaciones Científicas De Investigación
Onradivir monohydrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying antiviral mechanisms and developing new antiviral agents.
Biology: Employed in research to understand the biological pathways and molecular targets involved in influenza virus replication.
Medicine: Investigated for its potential therapeutic effects in treating influenza and other viral infections.
Industry: Utilized in the development of antiviral drugs and formulations
Mecanismo De Acción
The mechanism of action of Onradivir monohydrate involves inhibiting the neuraminidase enzyme, which is crucial for the release of new virus particles from infected cells. By binding to the active site of neuraminidase, this compound effectively blocks the enzyme’s activity, preventing the spread of the virus within the host. This inhibition reduces the viral load and alleviates the severity of symptoms .
Comparación Con Compuestos Similares
Similar Compounds
Oseltamivir: Another neuraminidase inhibitor used for treating influenza.
Zanamivir: A neuraminidase inhibitor with a similar mechanism of action.
Peramivir: An intravenous neuraminidase inhibitor used for severe influenza cases
Uniqueness
Onradivir monohydrate stands out due to its high binding affinity for the neuraminidase enzyme and its favorable pharmacokinetic profile, which allows it to maintain therapeutic concentrations in the body for extended periods. Additionally, it exhibits a low propensity for inducing resistance, making it a promising alternative to existing antiviral drugs .
Propiedades
Número CAS |
2375241-19-1 |
|---|---|
Fórmula molecular |
C22H24F2N6O3 |
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
(2S,3S)-3-[[6-cyclopropyl-5-fluoro-2-(5-fluoro-2H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C22H22F2N6O2.H2O/c23-12-7-13-18(29-30-19(13)25-8-12)21-27-17(11-5-6-11)15(24)20(28-21)26-16-10-3-1-9(2-4-10)14(16)22(31)32;/h7-11,14,16H,1-6H2,(H,31,32)(H,25,29,30)(H,26,27,28);1H2/t9?,10?,14-,16-;/m0./s1 |
Clave InChI |
XUXVTSUIFIUZSZ-MJSCHBGXSA-N |
SMILES isomérico |
C1CC2CCC1[C@@H]([C@H]2NC3=NC(=NC(=C3F)C4CC4)C5=C6C=C(C=NC6=NN5)F)C(=O)O.O |
SMILES canónico |
C1CC2CCC1C(C2NC3=NC(=NC(=C3F)C4CC4)C5=C6C=C(C=NC6=NN5)F)C(=O)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


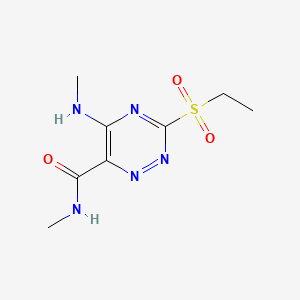
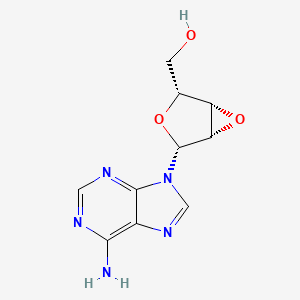
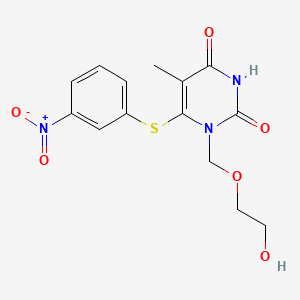

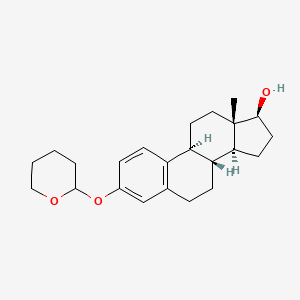
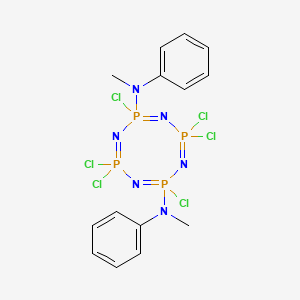
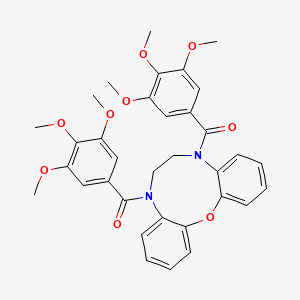
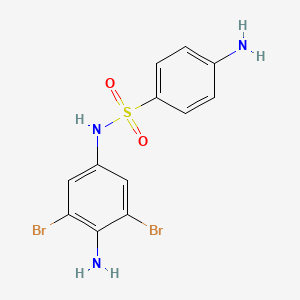

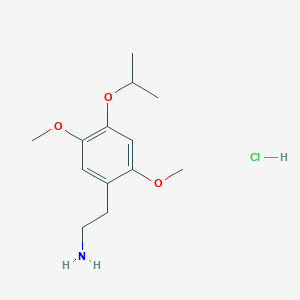
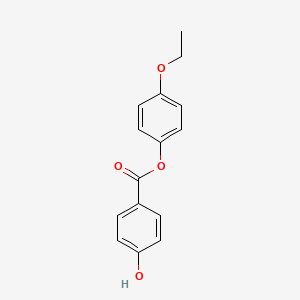
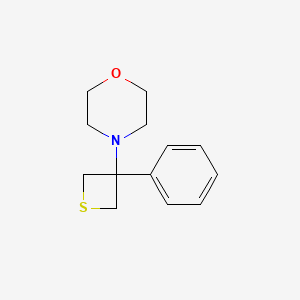
![1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-4-(2-methoxyethyl)piperazine;oxalic acid](/img/structure/B15194635.png)
